molecular formula C15H18N4S B5498303 3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5498303
M. Wt: 286.4 g/mol
InChI Key: LPQGNDYEZIOGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazine ring fused to an indole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be further reacted with hexyl bromide under basic conditions to introduce the hexylsulfanyl group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazinoindoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

The hexylsulfanyl group in 3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole provides unique lipophilic properties that can enhance its interaction with biological membranes, potentially increasing its bioavailability and efficacy compared to its shorter-chain analogs .

Properties

IUPAC Name

3-hexylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-3-4-7-10-20-15-17-14-13(18-19-15)11-8-5-6-9-12(11)16-14/h5-6,8-9H,2-4,7,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQGNDYEZIOGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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